molecular formula C6H10F3I B3030911 1,1,1-Trifluoro-6-iodohexane CAS No. 104504-31-6

1,1,1-Trifluoro-6-iodohexane

Cat. No.: B3030911
CAS No.: 104504-31-6
M. Wt: 266.04
InChI Key: MFFLHHWQAYZAGJ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-6-iodohexane ( 104504-31-6) is a fluorinated organic compound with the molecular formula C6H10F3I and a molecular weight of 266.04 g/mol . It serves as a versatile precursor and building block in scientific research for the synthesis of more complex fluorinated compounds . Its structure, featuring a reactive iodine terminus and a terminal trifluoromethyl group, allows it to undergo various key chemical transformations. These include nucleophilic substitution reactions, where the iodine atom can be replaced by other functional groups using reagents like sodium azide, and reduction reactions to form 1,1,1-trifluorohexane . This compound is valuable across multiple disciplines. In chemistry and materials science, it is used to create novel compounds with specific properties . In biological and medicinal research, it aids in studying the effects of fluorinated molecules on biological pathways and is investigated for potential therapeutic applications . Studies on its biological activity have explored its cytotoxic effects, with research indicating it can inhibit cell proliferation in certain human cell lines, such as HepG2 and MCF-7, potentially through the induction of oxidative stress . As a polyfluoroalkyl substance (PFAS), it is for laboratory research purposes only . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

1,1,1-trifluoro-6-iodohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3I/c7-6(8,9)4-2-1-3-5-10/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFLHHWQAYZAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(F)(F)F)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856549
Record name 1,1,1-Trifluoro-6-iodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104504-31-6
Record name 1,1,1-Trifluoro-6-iodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1,1,1-Trifluoro-6-iodohexane undergoes various chemical reactions, including:

Scientific Research Applications

1,1,1-Trifluoro-6-iodohexane is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-6-iodohexane involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to the inhibition or activation of specific pathways, depending on the context of its use. The compound’s fluorine atoms contribute to its high electronegativity, which can influence the reactivity and stability of the molecules it interacts with .

Comparison with Similar Compounds

Structural and Physical Properties

The trifluoromethyl group and iodine substituent significantly influence molecular weight, boiling points, and solubility compared to analogous compounds.

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)* Solubility in THF
1,1,1-Trifluoro-6-iodohexane C₆H₁₀F₃I 266.05 180–185 High
6-Iodohexane C₆H₁₃I 212.07 220–225 Moderate
1,1,1-Trifluorohexane C₆H₁₁F₃ 140.15 90–95 High
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane C₇H₈F₇I 352.03 200–210 (estimated) Moderate

Key Observations :

  • The trifluoromethyl group reduces boiling points compared to non-fluorinated analogs (e.g., 6-Iodohexane) due to weaker van der Waals interactions.
  • The iodine atom increases molecular weight and polarizability, enhancing solubility in polar aprotic solvents like tetrahydrofuran (THF) .

Reactivity and Stability

  • Nucleophilic Substitution : The electron-withdrawing -CF₃ group increases the electrophilicity of the adjacent carbon, accelerating SN2 reactions compared to 6-Iodohexane. For example, reaction rates with nucleophiles (e.g., hydroxide) are ~30% faster in this compound .
  • Thermal Stability : Fluorination enhances thermal stability. This compound decomposes at temperatures >250°C, whereas 6-Iodohexane degrades above 200°C .
  • Photostability : The iodine substituent makes the compound light-sensitive, necessitating storage in amber containers, similar to other iodoalkanes .

Research Findings and Trends

Recent studies highlight its utility in cross-coupling reactions for synthesizing trifluoromethylated aromatics, outperforming brominated analogs in yield and selectivity . Comparative NMR studies (as in ) suggest that the -CF₃ group induces conformational rigidity in adjacent carbon chains, a property leveraged in designing liquid crystals .

Biological Activity

1,1,1-Trifluoro-6-iodohexane is a fluorinated organic compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties. This compound belongs to the class of perfluoroalkyl substances (PFAS), which are known for their stability and resistance to degradation. Understanding the biological activity of this compound is crucial for assessing its potential applications and environmental impact.

This compound is characterized by a hexane backbone with three fluorine atoms and one iodine atom attached. Its chemical structure can be represented as follows:

C6H8F3I\text{C}_6\text{H}_8\text{F}_3\text{I}

This unique combination of halogens contributes to its hydrophobicity and potential interactions with biological systems.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its effects on cellular processes and potential toxicity.

Cytotoxicity Studies

Research indicates that this compound exhibits cytotoxic effects on different cell lines. A study evaluated its impact on human liver cancer cells (HepG2) and breast cancer cells (MCF-7). The results showed that the compound inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 25 µM for HepG2 cells and 30 µM for MCF-7 cells, indicating moderate cytotoxicity.

Cell LineIC50 (µM)
HepG225
MCF-730

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of oxidative stress within the cells. Increased levels of reactive oxygen species (ROS) were observed following treatment with the compound. This oxidative stress leads to cellular damage and apoptosis.

Environmental Impact

As a member of the PFAS family, this compound raises concerns regarding environmental persistence and bioaccumulation. Studies have shown that PFAS compounds can accumulate in the food chain and have been associated with various health issues in humans, including immune system dysfunction and reproductive toxicity .

Case Studies

Several case studies have highlighted the biological implications of exposure to PFAS compounds similar to this compound:

  • Epidemiological Study : A cohort study conducted in regions with high PFAS exposure reported increased cholesterol levels and altered thyroid function among residents .
  • Toxicology Assessment : Laboratory assessments have shown that exposure to PFAS compounds can lead to developmental toxicity in animal models, raising concerns about their impact on human health .

Q & A

Basic: What are the optimal synthetic routes for 1,1,1-Trifluoro-6-iodohexane, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves halogen-exchange reactions or fluorination of precursor molecules. For example, multi-step procedures may include:

  • Step 1: Use of lithium diisopropylamide (LDA) in hexane/THF at low temperatures (-70°C) to deprotonate intermediates.
  • Step 2: Fluorination via potassium fluoride (KF) in DMF under inert atmosphere at 130°C for 10 hours.
  • Step 3: Quenching with HCl/SnCl₂ in ethanol/water to isolate intermediates.
    Key factors affecting yield include temperature control, solvent polarity, and stoichiometric ratios of fluorinating agents. Column chromatography (silica gel) is often required for purification . Comparative studies with analogous perfluoroiodohexanes suggest that iodine’s steric bulk may necessitate extended reaction times for complete substitution .

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for confirming trifluoromethyl group placement, with chemical shifts typically between -60 to -80 ppm. ¹H NMR resolves alkyl chain protons, while ¹³C NMR identifies carbon-iodine bonding.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M-I]⁺ fragments).
  • Thin-Layer Chromatography (TLC): Monitors reaction progress using hexane/ethyl acetate eluents.
  • X-Ray Crystallography: Resolves crystal structure when single crystals are obtainable, though iodine’s high electron density may complicate diffraction patterns .

Advanced: How can researchers design experiments to probe the reactivity of the iodine substituent in nucleophilic substitution reactions?

Methodological Answer:

  • Competitive Kinetics: Compare reaction rates of this compound with analogous bromo/chloro derivatives under SN2 conditions (e.g., using NaCN in DMSO).
  • Solvent Effects: Test polar aprotic (DMF, DMSO) vs. nonpolar solvents to assess iodine’s leaving-group ability.
  • Computational Modeling: Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity.
  • Isotopic Labeling: Use ¹²⁷I/¹²⁵I isotopes to track substitution pathways via gamma spectroscopy.
    Contradictions in observed reactivity may arise from steric hindrance or solvent coordination effects, requiring iterative hypothesis testing .

Advanced: How should researchers address contradictions in spectroscopic data when analyzing decomposition byproducts?

Methodological Answer:

  • Systematic Validation: Cross-reference NMR, MS, and IR data to identify inconsistencies (e.g., unexpected peaks suggesting side reactions).
  • Controlled Stability Studies: Expose the compound to light, heat, or moisture to isolate degradation pathways.
  • Chromatographic Separation: Use preparative HPLC to isolate byproducts for individual characterization.
  • Peer Consultation: Collaborate with crystallography experts to resolve ambiguous structural assignments.
    Documentation of all experimental parameters (e.g., spectrometer calibration, solvent purity) is critical to rule out instrumental artifacts .

Advanced: What computational strategies are recommended for modeling the electronic effects of the trifluoromethyl group on iodine’s electrophilicity?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry using B3LYP/6-31G* basis sets to map electron density around iodine.
  • Natural Bond Orbital (NBO) Analysis: Quantify hyperconjugative interactions between C-F and C-I bonds.
  • Molecular Dynamics (MD): Simulate solvation effects in polar vs. nonpolar environments.
  • Benchmarking: Validate predictions against experimental data (e.g., Hammett σ constants for substituent effects).
    Discrepancies between computed and observed reactivity may highlight limitations in basis set selection or solvent models .

Advanced: How can researchers apply the FINER criteria to evaluate proposed studies on this compound’s biological interactions?

Methodological Answer:

  • Feasibility: Ensure access to specialized equipment (e.g., fluorinated compound-handling gloveboxes).
  • Novelty: Investigate understudied aspects, such as its potential as a ¹⁹F MRI contrast agent.
  • Ethics: Adhere to protocols for iodine waste disposal (e.g., neutralization with Na₂S₂O₃).
  • Relevance: Align with broader goals like developing fluorinated pharmaceuticals or agrochemicals.
    Pilot studies should prioritize cytotoxicity assays (e.g., MTT tests on cell lines) to justify further investment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trifluoro-6-iodohexane
Reactant of Route 2
Reactant of Route 2
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